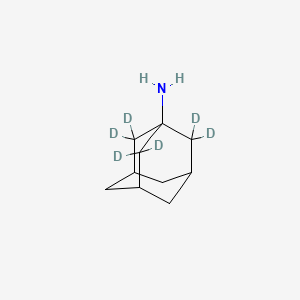
Fludrocortisone-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fludrocortisone-d2 is a deuterated form of fludrocortisone, a synthetic corticosteroid with potent mineralocorticoid properties. It is primarily used in the treatment of conditions such as adrenal insufficiency and salt-losing adrenogenital syndrome. The deuterium substitution in this compound enhances its stability and metabolic profile, making it a valuable compound for scientific research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fludrocortisone-d2 involves the incorporation of deuterium atoms into the fludrocortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure selective deuteration at specific positions on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product undergoes rigorous quality control to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Fludrocortisone-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Halogenation and other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites of this compound, which can have different pharmacological properties and applications .
Applications De Recherche Scientifique
Fludrocortisone-d2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of fludrocortisone in biological samples.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of corticosteroids.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of corticosteroid therapies in conditions like adrenal insufficiency and septic shock.
Industry: Applied in the development of new corticosteroid formulations and drug delivery systems
Mécanisme D'action
Fludrocortisone-d2 exerts its effects by mimicking the action of endogenous mineralocorticoids. It binds to mineralocorticoid receptors in the kidneys, promoting sodium reabsorption and potassium excretion. This leads to increased blood volume and blood pressure. The deuterium substitution enhances the compound’s stability, prolonging its duration of action and reducing its metabolic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fludrocortisone: The non-deuterated form with similar pharmacological properties but lower stability.
Hydrocortisone: A glucocorticoid with both mineralocorticoid and glucocorticoid activity.
Dexamethasone: A potent glucocorticoid with minimal mineralocorticoid activity
Uniqueness
Fludrocortisone-d2 is unique due to its enhanced stability and metabolic profile, which result from the deuterium substitution. This makes it a valuable tool in research and therapeutic applications where prolonged action and reduced metabolic degradation are desired .
Propriétés
Formule moléculaire |
C21H29FO5 |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
(8S,9R,10S,11S,13S,14S,17R)-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H29FO5/c1-18-7-5-13(24)9-12(18)3-4-15-14-6-8-20(27,17(26)11-23)19(14,2)10-16(25)21(15,18)22/h9,14-16,23,25,27H,3-8,10-11H2,1-2H3/t14-,15-,16-,18-,19-,20-,21-/m0/s1/i11D2 |
Clé InChI |
AAXVEMMRQDVLJB-OQKMQBFSSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O)O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2(C(CC4(C3CCC4(C(=O)CO)O)C)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)









![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)

